Thymosin b4 (16-38)
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Overview
Description
Thymosin beta 4 (16-38) is a peptide fragment derived from Thymosin beta 4, a multifunctional peptide that plays a crucial role in various physiological and pathological processes. Thymosin beta 4 is known for its ability to promote angiogenesis, cell migration, and wound healing, as well as its anti-inflammatory and anti-apoptotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymosin beta 4 (16-38) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
Industrial production of Thymosin beta 4 (16-38) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Thymosin beta 4 (16-38) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and function, potentially enhancing its biological activity or stability .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2) can be used to introduce disulfide bonds between cysteine residues, stabilizing the peptide’s structure.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can break disulfide bonds, leading to a more flexible peptide structure.
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can result in the formation of disulfide-linked dimers or multimers, while reduction can yield monomeric peptides with free thiol groups .
Scientific Research Applications
Thymosin beta 4 (16-38) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, Thymosin beta 4 (16-38) is used as a model peptide for studying peptide synthesis, folding, and stability. Its well-defined structure and biological activity make it an ideal candidate for investigating peptide-protein interactions and developing new peptide-based therapeutics .
Biology
In biology, Thymosin beta 4 (16-38) is studied for its role in cell migration, angiogenesis, and wound healing. It has been shown to promote the migration of endothelial cells and fibroblasts, which are essential for tissue repair and regeneration. Additionally, Thymosin beta 4 (16-38) has anti-inflammatory and anti-apoptotic effects, making it a valuable tool for studying cellular responses to injury and stress .
Medicine
In medicine, Thymosin beta 4 (16-38) is explored for its potential therapeutic applications in various diseases and conditions. It has shown promise in promoting wound healing, reducing inflammation, and protecting against tissue damage in models of myocardial infarction, liver fibrosis, and corneal injury. Clinical trials are ongoing to evaluate its efficacy and safety in human patients .
Industry
In the industrial sector, Thymosin beta 4 (16-38) is used in the development of peptide-based drugs and biomaterials. Its ability to promote cell migration and tissue repair makes it an attractive candidate for regenerative medicine and tissue engineering applications .
Mechanism of Action
Thymosin beta 4 (16-38) exerts its effects through several molecular targets and pathways. One of its primary mechanisms is the regulation of actin polymerization. Thymosin beta 4 binds to G-actin (globular actin) and prevents its polymerization into F-actin (filamentous actin), thereby modulating the cytoskeleton and influencing cell migration and motility .
Additionally, Thymosin beta 4 (16-38) promotes angiogenesis by upregulating the expression of vascular endothelial growth factor (VEGF) and enhancing the viability and migration of endothelial cells. It also has anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Thymosin beta 4 (16-38) is part of the larger Thymosin beta family, which includes other peptides such as Thymosin beta 10 and Thymosin beta 15. While these peptides share similar structural features and biological activities, Thymosin beta 4 is the most abundant and widely studied member .
Similar Compounds
Thymosin beta 10: Similar to Thymosin beta 4, Thymosin beta 10 regulates actin polymerization and has been implicated in cell migration and angiogenesis. .
Thymosin beta 15: Thymosin beta 15 also plays a role in actin dynamics and cell motility. .
Uniqueness of Thymosin beta 4 (16-38)
Thymosin beta 4 (16-38) is unique due to its specific sequence and biological activities. Its ability to promote wound healing, reduce inflammation, and protect against tissue damage makes it a valuable peptide for therapeutic applications. Additionally, its role in regulating actin polymerization and angiogenesis distinguishes it from other members of the Thymosin beta family .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C118H204N32O41/c1-10-61(6)92(112(184)137-74(37-44-89(162)163)103(175)133-70(33-40-84(126)155)100(172)135-73(36-43-88(160)161)104(176)140-77(118(190)191)30-16-22-52-124)145-115(187)95(64(9)154)148-106(178)75(38-45-90(164)165)136-98(170)67(27-13-19-49-121)132-109(181)81(58-151)144-111(183)83-32-24-53-149(83)116(188)79(56-60(4)5)143-110(182)82-31-23-54-150(82)117(189)80(57-86(128)157)142-99(171)68(28-14-20-50-122)129-102(174)72(35-42-87(158)159)134-101(173)71(34-41-85(127)156)138-113(185)94(63(8)153)147-107(179)76(39-46-91(166)167)139-114(186)93(62(7)152)146-105(177)69(29-15-21-51-123)130-97(169)66(26-12-18-48-120)131-108(180)78(55-59(2)3)141-96(168)65(125)25-11-17-47-119/h59-83,92-95,151-154H,10-58,119-125H2,1-9H3,(H2,126,155)(H2,127,156)(H2,128,157)(H,129,174)(H,130,169)(H,131,180)(H,132,181)(H,133,175)(H,134,173)(H,135,172)(H,136,170)(H,137,184)(H,138,185)(H,139,186)(H,140,176)(H,141,168)(H,142,171)(H,143,182)(H,144,183)(H,145,187)(H,146,177)(H,147,179)(H,148,178)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,190,191)/t61-,62+,63+,64+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-,94-,95-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHQDYGLZODILG-BITUIJFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C118H204N32O41 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2727.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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